3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound that features a unique fusion of thieno, pyridin, triazolo, and pyridazin rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions. One common approach includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido derivatives in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing reaction time and cost. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of these methods.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like t-BuOOH in the presence of catalysts such as Mn(OTf)2.
Reduction: Employing reducing agents like sodium borohydride.
Substitution: Reacting with halogen derivatives to form substituted products.
Common Reagents and Conditions
Oxidation: t-BuOOH (65% in H2O) at 25°C with Mn(OTf)2 as a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or combating microbial infections.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and exhibit comparable pharmacological activities.
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues: These compounds have similar structural features and are used in various chemical reactions.
Uniqueness
3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique combination of thieno, pyridin, triazolo, and pyridazin rings, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-9-15-16-13-3-2-11(17-19(9)13)14(20)18-6-4-12-10(8-18)5-7-21-12/h2-3,5,7H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNYRXYNIIQNSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C(=O)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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